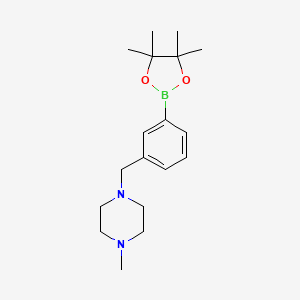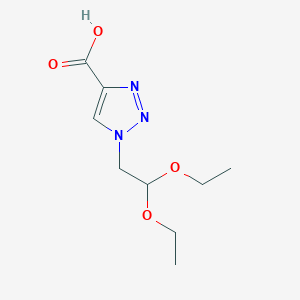
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as DETC, is an organic compound derived from the reaction of ethyl acetate and hydrazine hydrate. DETC is a versatile compound that has been used in a variety of scientific studies and laboratory experiments. It has several advantages over other compounds due to its stability, solubility, and low toxicity.
Applications De Recherche Scientifique
1. Antileishmanial and Antimalarial Activities
- Summary of Application : Pyrazole-bearing compounds, which are similar to the compound you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Methods of Application : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Synthesis of Pyrazoles
- Summary of Application : Pyrazoles, which are similar to the compound you mentioned, are considered privileged scaffolds in medicinal chemistry . They are found in naturally occurring compounds and have a broad spectrum of biological activities .
- Methods of Application : Traditional procedures are used in the synthesis of pyrazoles . For example, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .
- Results or Outcomes : The reaction resulted in the production of carbamates .
3. Synthesis of Boronic Acids
- Summary of Application : Boronic acids and their derivatives are important in organic synthesis and medicinal chemistry. They are used in Suzuki coupling reactions, which are important for creating carbon-carbon bonds .
- Methods of Application : The synthesis of boronic acids often involves the reaction of a boron trihalide with a Grignard or organolithium reagent .
- Results or Outcomes : The product is a boronic acid or boronic ester, which can be used in further reactions .
4. Protodeboronation
- Summary of Application : Protodeboronation is a reaction where a boronic acid or boronic ester is converted into a hydrocarbon. This reaction is useful for removing a boron group from a molecule .
- Methods of Application : Protodeboronation typically involves the use of a catalyst and a suitable solvent .
- Results or Outcomes : The result is a hydrocarbon, with the boron group replaced by a hydrogen .
5. Antileishmanial and Antimalarial Activities
- Summary of Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Methods of Application : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results or Outcomes : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
6. Protodeboronation
- Summary of Application : Protodeboronation is a reaction where a boronic acid or boronic ester is converted into a hydrocarbon. This reaction is useful for removing a boron group from a molecule .
- Methods of Application : Protodeboronation typically involves the use of a catalyst and a suitable solvent .
- Results or Outcomes : The result is a hydrocarbon, with the boron group replaced by a hydrogen .
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSRRWEOUHHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(N=N1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)

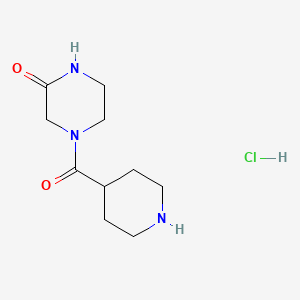
![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)
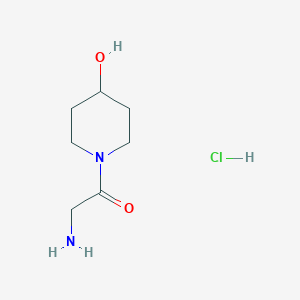
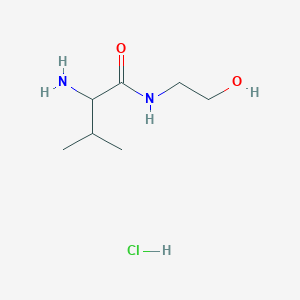
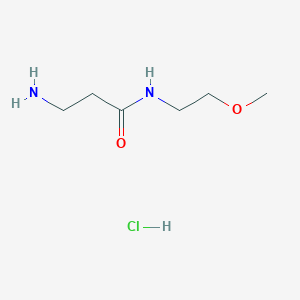
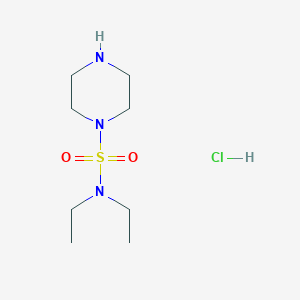
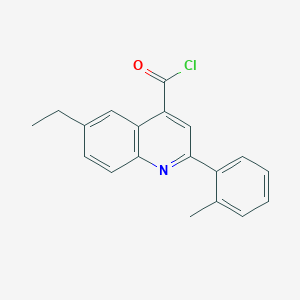
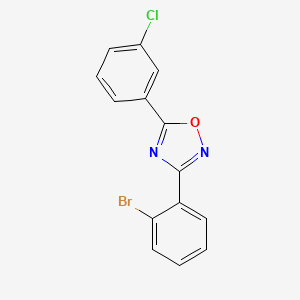
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
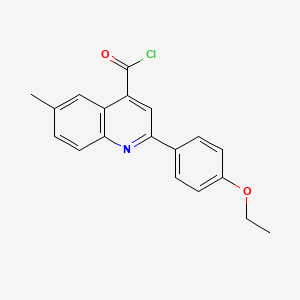
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)
